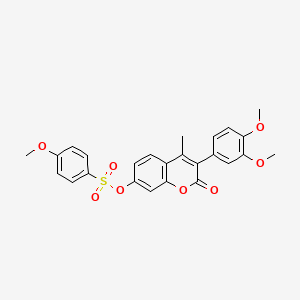

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a methoxybenzenesulfonate group

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O8S/c1-15-20-11-8-18(33-34(27,28)19-9-6-17(29-2)7-10-19)14-22(20)32-25(26)24(15)16-5-12-21(30-3)23(13-16)31-4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAADRNQVWIONNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using suitable reagents.

Attachment of the methoxybenzenesulfonate group: This can be done through sulfonation reactions, where the chromen-2-one derivative is treated with methoxybenzenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzenesulfonate group, where nucleophiles like amines or thiols replace the methoxy group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is with a molecular weight of approximately 430.48 g/mol. The structure features a coumarin backbone substituted with a dimethoxyphenyl group and a benzenesulfonate moiety, which contributes to its unique properties.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) .

A notable study highlighted that the incorporation of methoxy groups enhances the cytotoxic effects against different cancer cell lines, suggesting that the 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate may similarly exhibit potent anticancer activity.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory mediators, potentially reducing inflammation in various models. In vitro studies have demonstrated that related coumarin derivatives can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .

Photocatalytic Applications

The unique structural features of this compound enable its use in photocatalytic processes. Coumarins have been investigated for their ability to facilitate reactions under light irradiation, which is valuable in environmental remediation and solar energy conversion applications. The presence of the dimethoxyphenyl group enhances light absorption characteristics, making it suitable for such applications .

Sensor Development

The compound can also be utilized in the development of sensors for detecting various analytes due to its fluorescence properties. Research has shown that modifications on the coumarin ring can lead to enhanced sensitivity and selectivity towards specific ions or molecules .

Chromatographic Techniques

The compound's unique properties make it useful in chromatography for separating complex mixtures. Its stability and reactivity allow it to be employed as a standard or marker in high-performance liquid chromatography (HPLC) methods, aiding in the analysis of biological samples or environmental pollutants .

Case Study 1: Anticancer Activity Assessment

In a recent study published in Pharmaceutical Research, researchers synthesized various coumarin derivatives and evaluated their anticancer activities against breast cancer cell lines. The results indicated that compounds with similar structural motifs to This compound exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .

Case Study 2: Photocatalytic Efficiency

A study conducted by Zhang et al. focused on the photocatalytic degradation of organic pollutants using modified coumarins under UV light. The results demonstrated that incorporating methoxy groups significantly improved degradation rates compared to unmodified coumarins, suggesting that the target compound could enhance photocatalytic efficiency due to its structural characteristics .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate include other chromen-2-one derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate: A closely related compound with slight structural variations.

4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone: Another derivative with a different core structure and biological activities.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-methoxybenzenesulfonate. Its molecular formula is C25H22O8S, with a molecular weight of approximately 478.50 g/mol. The structural features include methoxy groups that may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reaction : The reaction of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base.

- Sulfonation : Followed by sulfonation using 4-methoxybenzenesulfonyl chloride under acidic conditions.

Common solvents include dichloromethane or toluene, and catalysts like pyridine or triethylamine are often employed to facilitate the reactions .

Antimicrobial Activity

Research indicates that derivatives of chromen-2-one exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In various cell line studies, it was found to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective action may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that chromenone derivatives demonstrated potent antimicrobial activity against a range of pathogens, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Research : Research presented at an international conference on cancer therapeutics indicated that a related compound effectively inhibited tumor growth in xenograft models by downregulating oncogenic pathways .

- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in significant reductions in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Interaction : It can bind to receptors that modulate cellular signaling pathways related to apoptosis and proliferation.

These interactions lead to downstream effects that contribute to its antimicrobial, anticancer, and anti-inflammatory activities.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate?

The compound is synthesized via sulfonation of the parent coumarin derivative. A typical procedure involves refluxing 4-methyl-umbelliferone (1.00 mmol) with 4-methoxybenzenesulfonyl chloride (1.1 mmol) in ethyl acetate, using K₂CO₃ (2.5 mmol) as a base. After 5 hours, the mixture is extracted with AcOEt, washed with H₂O and brine, and recrystallized from hexane-AcOEt (7:1) . Optimization of reaction time, molar ratios, and solvent polarity (e.g., DMF vs. ethyl acetate) can improve yield.

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray diffraction (XRD) is the primary method. Single-crystal data are collected using MoKα radiation (λ = 0.71073 Å) at 296 K. The structure is solved via direct methods with SHELXS-97 and refined using SHELXL-2014 , which applies a riding model for hydrogen atoms and constrains anisotropic displacement parameters for non-H atoms . Key metrics include:

- Triclinic space group P1 with a = 7.9801 Å, b = 9.2234 Å, c = 10.9682 Å

- Rint = 0.022, R1 = 0.034 for I > 2σ(I) .

Advanced: How can discrepancies in anisotropic displacement parameters during crystallographic refinement be resolved?

Discrepancies often arise from thermal motion or disorder. To address this:

- Use SHELXL ’s ISOR or SIMU constraints to model anisotropic displacement .

- Validate refinement with the CHECKCIF tool to flag outliers in displacement ellipsoids .

- For H-atoms, apply a riding model (Uiso = 1.2–1.5×Ueq of the parent atom) to reduce over-parameterization .

Advanced: What experimental design considerations are critical for studying this compound’s environmental fate?

Long-term environmental studies should adopt a split-split plot design with:

- Plots : Environmental compartments (soil, water).

- Subplots : Biotic/abiotic factors (pH, microbial activity).

- Sub-subplots : Time-series sampling (e.g., 0, 6, 12 months).

Replicates (n = 4) ensure statistical robustness. Analytical methods include HPLC-MS for degradation products and LC-QTOF for metabolite identification .

Advanced: How does the sulfonate group influence biological activity compared to other coumarin derivatives?

The sulfonate moiety enhances solubility and binding to kinase targets (e.g., MEK1, Cdc25 phosphatases). Structure-activity relationship (SAR) studies suggest:

- The 4-methoxybenzenesulfonyl group increases steric bulk, potentially improving selectivity for hydrophobic enzyme pockets.

- Methoxy substituents on the coumarin ring modulate fluorescence properties, aiding cellular imaging .

Basic: What spectroscopic techniques are used for structural validation beyond XRD?

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm).

- FT-IR : Confirm sulfonate (S=O stretch at ~1170–1370 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups.

- HRMS : Validate molecular weight (e.g., m/z 346.34 for [M+H]⁺) .

Advanced: How can computational methods complement experimental data for this compound?

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) to compare bond lengths/angles with XRD data.

- Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like HSP90 or TNF-α, using PDB IDs 1UYR or 2AZ5 .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Stability studies should use accelerated degradation conditions:

- pH 1–13 (37°C, 24 hrs): Monitor via HPLC for hydrolysis of the sulfonate ester.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C typical for coumarins) .

Advanced: How to resolve conflicting bioactivity data across different cell lines?

- Dose-Response Curves : Use IC₅₀ values from MTT assays (e.g., 0.1–100 µM) to assess potency.

- Western Blotting : Confirm target inhibition (e.g., MEK1 phosphorylation) in resistant vs. sensitive lines.

- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to correlate efficacy with permeability .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, stoichiometry) via DoE (Design of Experiments).

- In-Process Controls (IPC) : Monitor reaction progress with TLC (hexane:AcOEt 3:1, Rf ~0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.